4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
CAS No.: 2548980-84-1
Cat. No.: VC11825868
Molecular Formula: C13H17N5O
Molecular Weight: 259.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548980-84-1 |
|---|---|
| Molecular Formula | C13H17N5O |
| Molecular Weight | 259.31 g/mol |
| IUPAC Name | 5-methyl-4-[(4-pyrimidin-4-ylpiperazin-1-yl)methyl]-1,2-oxazole |
| Standard InChI | InChI=1S/C13H17N5O/c1-11-12(8-16-19-11)9-17-4-6-18(7-5-17)13-2-3-14-10-15-13/h2-3,8,10H,4-7,9H2,1H3 |
| Standard InChI Key | YGBMBRIPJNPJMH-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NO1)CN2CCN(CC2)C3=NC=NC=C3 |
| Canonical SMILES | CC1=C(C=NO1)CN2CCN(CC2)C3=NC=NC=C3 |
Introduction
Synthesis Pathways
The synthesis of 4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine can involve:
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Formation of the Oxazole Unit: The 5-methyl oxazole group can be synthesized via cyclization reactions involving α-hydroxy ketones and amides.
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Piperazine Functionalization: The piperazine ring is functionalized by introducing a methylene bridge to connect with the oxazole derivative.
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Pyrimidine Coupling: The final step involves attaching the functionalized piperazine to a pyrimidine core using nucleophilic substitution or condensation reactions.
These steps require careful control of reaction conditions to ensure high yield and purity.
Potential Pharmacological Uses
Heterocyclic compounds like this one are often explored for their therapeutic potential due to their ability to interact with biological macromolecules such as enzymes and receptors. Possible applications include:
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Antimicrobial Activity: The oxazole moiety is known for antibacterial and antifungal properties .
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Anticancer Potential: Piperazine derivatives have shown cytotoxic effects in various studies .
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Anti-inflammatory Effects: Pyrimidine-containing compounds are frequently investigated for their role in modulating inflammatory pathways .
Mechanistic Insights
The compound's activity may arise from its ability to:
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Inhibit specific enzymes by binding to active sites.
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Interfere with DNA/RNA synthesis due to its pyrimidine structure.
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Disrupt microbial cell wall synthesis through interactions with key proteins.
Key Observations:
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Substitution at the oxazole's methyl group influences hydrophobic interactions with biological targets.
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Modifications on the piperazine ring can alter solubility and bioavailability.
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The pyrimidine core provides a scaffold for hydrogen bonding with enzymes or receptors.
SAR studies on similar compounds have demonstrated that small changes in substitution patterns significantly impact potency and selectivity .
Current Research and Future Directions
While specific data on this compound is limited, related heterocyclic derivatives have been extensively studied:
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Piperazine derivatives have been evaluated for their cytotoxicity against cancer cell lines such as HT-29 (colon cancer) and A549 (lung cancer) .
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Pyrimidines fused with other heterocycles have shown promise as anti-tuberculosis agents .
Future research could focus on:
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Optimizing synthetic methods for scalability.
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Conducting in vivo studies to establish pharmacokinetics and toxicity profiles.
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Exploring combinatorial chemistry approaches to generate analogs with enhanced activity.
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